2-(Phenoxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with phenoxymethyl halides under basic conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the carbon-carbon bond between the pyrimidine ring and the phenoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This would include the selection of appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(Phenoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Pyrimidine-2-carboxylic acid
- Pyrimidine-5-carboxylic acid
- Phenoxymethylpenicillin
Uniqueness
2-(Phenoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific structure, which combines the properties of both the pyrimidine ring and the phenoxymethyl group.
Properties
CAS No. |
1092291-58-1 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(phenoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-6-13-11(14-7-9)8-17-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16) |
InChI Key |
KGEPXEXMQLXFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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